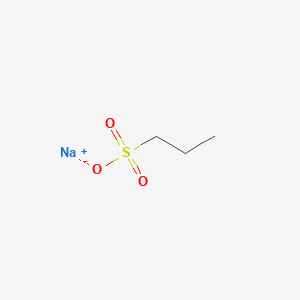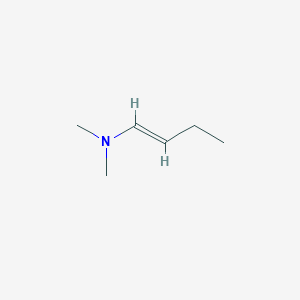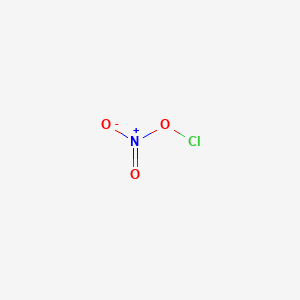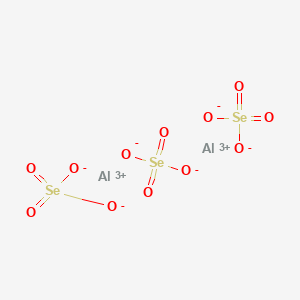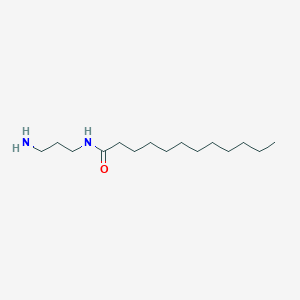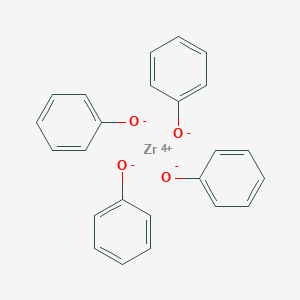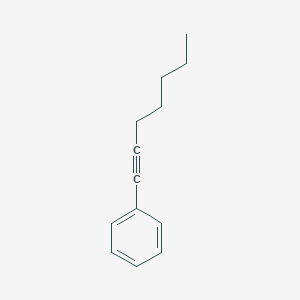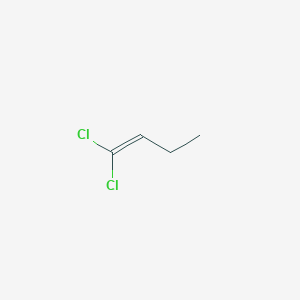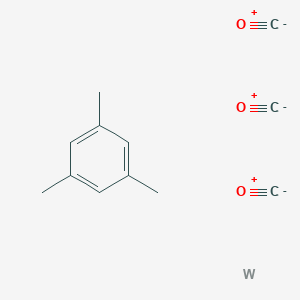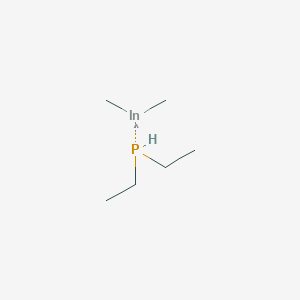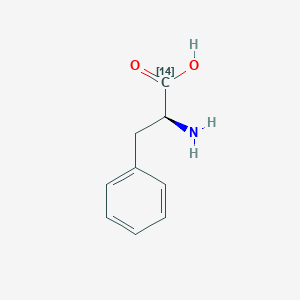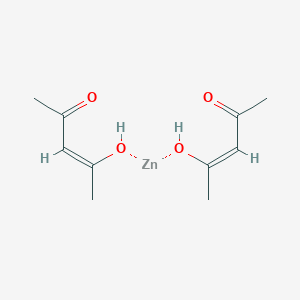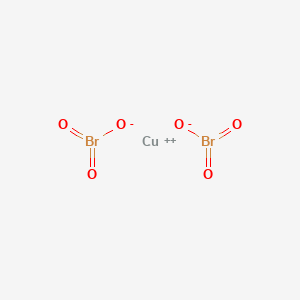
Hexaaquacopper(II) bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaaquacopper(II) bromate is a complex salt that is formed by the combination of copper(II) ions and bromate ions in an aqueous solution. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of hexaaquacopper(II) bromate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This can lead to cell death or apoptosis.
Biochemische Und Physiologische Effekte
Hexaaquacopper(II) bromate has been shown to have both positive and negative effects on biochemical and physiological processes. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. However, it can also cause oxidative stress in cells, which can lead to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hexaaquacopper(II) bromate in lab experiments is its high solubility in water, which makes it easy to work with. However, its reactivity and potential toxicity can also make it challenging to work with safely.
Zukünftige Richtungen
There are several future directions for research on hexaaquacopper(II) bromate. One area of interest is its potential use in the development of new catalysts for chemical reactions. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of hexaaquacopper(II) bromate and its effects on cellular processes.
Synthesemethoden
The synthesis of hexaaquacopper(II) bromate can be achieved by the reaction of copper(II) sulfate pentahydrate with sodium bromate in an aqueous solution. The reaction is as follows:
CuSO4.5H2O + 2NaBrO3 + 6H2O → [Cu(H2O)6](BrO3)2 + Na2SO4.10H2O
The resulting product is a blue-green crystalline solid that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Hexaaquacopper(II) bromate has been studied extensively in the field of catalysis, where it has shown potential as a catalyst for various chemical reactions. It has also been investigated for its antibacterial and antifungal properties, as well as its potential use in the treatment of cancer.
Eigenschaften
CAS-Nummer |
14550-85-7 |
|---|---|
Produktname |
Hexaaquacopper(II) bromate |
Molekularformel |
Br2CuO6 |
Molekulargewicht |
319.35 g/mol |
IUPAC-Name |
copper;dibromate |
InChI |
InChI=1S/2BrHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
NSGLMHRMZITSKO-UHFFFAOYSA-L |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cu+2] |
Kanonische SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cu+2] |
Andere CAS-Nummern |
14550-85-7 |
Synonyme |
hexaaquacopper(II) bromate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



